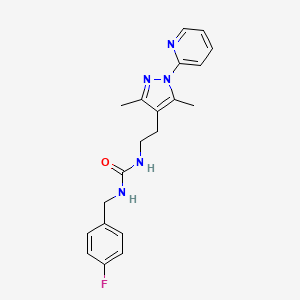
1-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(4-fluorobenzyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(4-fluorobenzyl)urea is a useful research compound. Its molecular formula is C20H22FN5O and its molecular weight is 367.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(4-fluorobenzyl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its pharmacological significance.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C16H18N4F and a molecular weight of approximately 302.34 g/mol. The structure includes a pyrazole ring, a pyridine moiety, and a urea functional group, which are known to contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₄F |
| Molecular Weight | 302.34 g/mol |
| Key Functional Groups | Pyrazole, Urea, Pyridine |
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives of pyrazole and pyridine have been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives could effectively inhibit the proliferation of non-small cell lung cancer (NSCLC) cells through the modulation of signaling pathways involved in cell survival and apoptosis .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Specifically, it has been investigated for its inhibitory effects on tautomerase enzymes, which play crucial roles in various biochemical pathways.
- Research Findings: A study highlighted that similar compounds exhibited competitive inhibition against MIF2 tautomerase with an IC50 value of 20 μM, indicating that structural modifications could enhance potency . The binding interactions were primarily through van der Waals forces and hydrogen bonds, suggesting a favorable fit within the enzyme's active site.
Antimicrobial Activity
Compounds featuring pyrazole and urea moieties have shown antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- In Vitro Studies: A series of experiments tested derivatives against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) comparable to standard antibiotics . This suggests potential applications in treating bacterial infections.
Structure-Activity Relationship (SAR)
The biological activity of the compound is closely linked to its structural features. Modifications in the substituents on the pyrazole and pyridine rings can significantly influence its efficacy.
特性
IUPAC Name |
1-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-3-[(4-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O/c1-14-18(15(2)26(25-14)19-5-3-4-11-22-19)10-12-23-20(27)24-13-16-6-8-17(21)9-7-16/h3-9,11H,10,12-13H2,1-2H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYGREOLSZLGCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














